1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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Overview
Description
1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 1-methylpyrazole and 1,2,3,4-tetrahydro-1-naphthylamine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-METHYL-N~3~,N~5~-DI(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE include other pyrazole derivatives with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,2,3,4-tetrahydro-1-naphthyl groups. These structural features may impart unique biological activities or chemical properties that distinguish it from other pyrazole derivatives.
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazole-3,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-30-24(26(32)28-22-15-7-11-18-9-3-5-13-20(18)22)16-23(29-30)25(31)27-21-14-6-10-17-8-2-4-12-19(17)21/h2-5,8-9,12-13,16,21-22H,6-7,10-11,14-15H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVIYJQAGKQWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2CCCC3=CC=CC=C23)C(=O)NC4CCCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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